1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)piperidine-3-carboxamide
Description
This compound features a piperidine-3-carboxamide core modified with two distinct substituents:
- An N-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl) group, contributing lipophilicity and metabolic stability via the trifluoromethyl moiety.
The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O3S/c1-28-14-19(10-25-28)34(32,33)30-7-3-5-16(12-30)20(31)27-18-9-26-29(13-18)11-15-4-2-6-17(8-15)21(22,23)24/h2,4,6,8-10,13-14,16H,3,5,7,11-12H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGBEMYPZPTKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)piperidine-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring, two pyrazole moieties, and a sulfonamide group. The presence of trifluoromethyl and methyl groups enhances its lipophilicity and may influence its biological interactions.
Molecular Formula
Research indicates that compounds with pyrazole and sulfonamide functionalities often exhibit their biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Pyrazoles have been shown to inhibit various enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, which may extend to anti-tubercular effects.
Antitumor Activity
A study by Xia et al. highlighted the antitumor potential of similar pyrazole derivatives, demonstrating significant growth inhibition in various cancer cell lines. The IC50 values for related compounds ranged from 26 µM to 49.85 µM, indicating promising cytotoxic effects against tumor cells .
Antimicrobial Activity
Research on 1,3-diarylpyrazolyl-acylsulfonamides has shown potent activity against Mycobacterium tuberculosis (Mtb). The compound exhibited MIC values lower than 0.5 µM against replicating Mtb strains, suggesting high efficacy as an anti-tuberculosis agent .
Structure-Activity Relationship (SAR)
SAR studies have revealed critical insights into the design of effective pyrazole-based compounds:
| Compound | Modification | MIC (µM) | Biological Activity |
|---|---|---|---|
| 1 | N-sulfonylpropanamide | <0.5 | Active against Mtb |
| 2 | Methylation of NH | >50 | Loss of activity |
| 3 | Carbonyl replacement | >50 | High MIC |
These findings indicate that specific functional groups significantly influence the biological activity and potency of the compounds .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives:
- Antitumor Efficacy :
- Antitubercular Activity :
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent . Its structure suggests it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on related pyrazole derivatives have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Tumor Type | Mechanism of Action | Reference |
|---|---|---|---|
| Pyrazole A | Breast Cancer | Apoptosis induction | |
| Pyrazole B | Lung Cancer | Cell cycle arrest |
Anti-inflammatory Properties
The sulfonamide group is known for its anti-inflammatory effects. Compounds like this have been investigated for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis.
Case Study: Inhibition of COX Enzymes
Studies have shown that similar compounds can effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Neuropharmacology
The piperidine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in anxiety and depression models.
Case Study: Effects on Serotonin Receptors
Research indicates that derivatives can modulate serotonin receptors, providing a pathway for developing antidepressants.
| Compound | Receptor Affinity (Ki) | Reference |
|---|---|---|
| Compound Z | 15 nM | |
| Compound W | 20 nM |
Comparison with Similar Compounds
Key Differences :
- The target’s sulfonyl group (vs. sulfonamide in ) may reduce hydrogen-bonding capacity but increase hydrolytic stability.
- The trifluoromethylbenzyl group in the target enhances lipophilicity (ClogP ~3.5 estimated) compared to the trimethylpyrazole in (ClogP ~2.1).
Pyrazole-Modified Piperidine Carboxamides
Key Differences :
- The target’s piperidine-3-carboxamide (vs. 4-carboxamide in ) alters spatial orientation for target binding.
- Substitution with trifluoromethylbenzyl (target) vs. pyridinylmethyl () impacts selectivity for hydrophobic binding pockets.
Trifluoromethyl-Containing Analogues
Key Differences :
Insights :
- Low yields in highlight challenges in pyrazole-amine synthesis, suggesting the target’s preparation may require optimized coupling conditions.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The compound is synthesized via multi-step reactions, typically involving:
- Sulfonylation : Coupling a methyl-pyrazole sulfonyl chloride intermediate to the piperidine carboxamide core under basic conditions (e.g., using DMF as a solvent and cesium carbonate as a base) .
- Nucleophilic substitution : Introducing the trifluoromethylbenzyl-pyrazole moiety via SN2 reactions, often requiring anhydrous conditions and catalysts like copper(I) bromide .
- Condensation : Final assembly of the carboxamide group using coupling reagents such as HATU or EDCI . Purity is ensured via column chromatography and confirmed by HPLC (>98%) .
Q. What analytical techniques are used to characterize its structure?
- NMR spectroscopy : H and C NMR (400 MHz, DMSO-d6) identify proton environments and confirm substituent positions (e.g., δ 8.63 ppm for pyrazole protons) .
- LCMS/HRMS : Validates molecular weight (e.g., ESIMS m/z 392.2 [M+H]+) and detects impurities .
- HPLC : Quantifies purity (>98%) and monitors reaction progress .
Q. What initial biological assays are recommended for activity screening?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates, with IC values calculated via dose-response curves .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled competitors) to assess affinity for G-protein-coupled receptors .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfonylation step?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Catalytic additives : Include 4-dimethylaminopyridine (DMAP) to accelerate sulfonamide bond formation .
- Workup protocols : Extract unreacted reagents with ethyl acetate/water phases to improve purity .
Q. How can contradictory data in biological activity be resolved?
- Orthogonal assays : Confirm enzyme inhibition results with SPR (surface plasmon resonance) to rule out fluorescence interference .
- Metabolic stability testing : Use liver microsomes to assess if contradictory in vivo/in vitro results stem from rapid metabolism .
- Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinase domains) to validate binding modes .
Q. What strategies improve selectivity for off-target receptors?
- Structure-activity relationship (SAR) studies : Systematically modify the trifluoromethylbenzyl group and pyrazole substituents to reduce off-target binding .
- Molecular dynamics simulations : Predict interactions with non-target receptors (e.g., adenosine receptors) to guide structural tweaks .
- Fragment-based design : Replace the piperidine ring with constrained bicyclic amines to enhance selectivity .
Q. How can stability under physiological conditions be evaluated?
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and monitor degradation via LCMS over 24 hours .
- Plasma stability assays : Measure half-life in human plasma at 37°C, using protease inhibitors to differentiate enzymatic vs. non-enzymatic breakdown .
- Forced degradation studies : Expose to heat (60°C), light (UV), and oxidants (HO) to identify vulnerable functional groups (e.g., sulfonamide bonds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
